Benzyl 2-[(1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidine-1-carboxylate
Description
Benzyl 2-[(1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidine-1-carboxylate is a chiral pyrrolidine-based carbamate ester. Its structure features a benzyloxycarbonyl (Cbz) group at the pyrrolidine nitrogen and a carbamoyl linkage to a 1-methoxy-4-methyl-1-oxopentan-2-yl moiety. This compound is utilized in pharmaceutical research, particularly in peptide synthesis and as a precursor for bioactive molecules .
Properties
IUPAC Name |
benzyl 2-[(1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-14(2)12-16(19(24)26-3)21-18(23)17-10-7-11-22(17)20(25)27-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCECLGUVJMKAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Starting Materials
- Pyrrolidine-1-carboxylic acid benzyl ester : This can be prepared by reacting pyrrolidine with benzyl chloroformate in the presence of a base like triethylamine.
- 1-Methoxy-4-methyl-1-oxopentan-2-yl carbamate : This can be synthesized from leucine methyl ester through a series of transformations involving methylation and carbamation.
Peptide Bond Formation
- Coupling Reaction : The pyrrolidine-1-carboxylic acid benzyl ester is coupled with the 1-methoxy-4-methyl-1-oxopentan-2-yl carbamate using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Purification Methods
- Column Chromatography : The crude product is purified using silica gel column chromatography with a suitable solvent system such as ethyl acetate and hexane.
- Recrystallization : Further purification can be achieved by recrystallization from a solvent like ethanol or methanol.
Research Discoveries and Applications
This compound is used as an intermediate in the synthesis of various peptides and bioactive molecules. Its chiral nature makes it particularly useful for synthesizing compounds with specific biological activities. Research has shown that such protected amino acid derivatives are crucial in medicinal chemistry for developing drugs with targeted therapeutic effects.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of target molecules. This can lead to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and applications of the target compound with analogues:
Physicochemical Properties
- Solubility : The target compound’s methoxy and benzyl ester groups enhance lipophilicity, favoring solubility in organic solvents (e.g., DCM, THF). In contrast, the formylphenyl analogue () is more polar due to the aldehyde group .
- Stability : The methoxy ester in the target compound is less hydrolysis-prone than ethyl esters (e.g., ’s tripeptide), but more labile than tert-butyl esters () under acidic conditions .
Biological Activity
Benzyl 2-[(1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidine-1-carboxylate (commonly referred to as the compound) has garnered attention in recent years due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 376.4 g/mol. Its structure features a pyrrolidine ring, which is significant for its biological interactions.
Research indicates that the compound exhibits multiple biological activities, primarily through modulation of specific biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic efficacy in various diseases.
- Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity, particularly against coronaviruses, by interfering with viral replication processes .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and mediators .
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes, impacting disease progression |
| Antiviral Activity | Shows potential against coronaviruses; inhibits viral replication |
| Anti-inflammatory | Reduces levels of inflammatory markers and cytokines |
Case Studies and Research Findings
Several studies have explored the efficacy and mechanisms of action of this compound:
- Study on Antiviral Activity : A recent study highlighted the compound's effectiveness against SARS-CoV-2 in vitro, demonstrating significant reductions in viral loads in treated cells compared to controls .
- Enzyme Inhibition Research : Another investigation focused on the compound's ability to inhibit key enzymes involved in inflammatory responses, showing promise for treating conditions like rheumatoid arthritis .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including carbamate formation and peptide coupling. For example, tert-butyl derivatives of similar pyrrolidine-carboxylates are synthesized via coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) . Key steps include:
- Protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group.
- Coupling with a methoxy-oxopentane carbamate precursor under basic conditions (e.g., sodium carbonate).
- Purification via silica gel chromatography to isolate the product. Optimization involves adjusting solvent polarity, reaction temperature (often room temperature), and stoichiometric ratios of coupling agents .
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical?
Characterization relies on:
- NMR spectroscopy : To confirm stereochemistry and functional group integration (e.g., δ 1.2–1.4 ppm for methyl groups in the methoxy-oxopentane moiety) .
- High-resolution mass spectrometry (HRMS) : For molecular weight validation (e.g., calculated [M+H]+ = 435.2104) .
- HPLC with chiral columns : To determine enantiomeric excess (e.g., 83% ee achieved using IC columns) .
- Infrared (IR) spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
Q. What safety precautions are necessary during handling?
While specific toxicological data are limited for this compound, related benzyl-protected pyrrolidines require:
Q. How stable is the compound under typical storage conditions?
Stability testing for analogous compounds shows:
Q. What are the primary applications in medicinal chemistry?
The compound serves as:
- A protease inhibitor scaffold : The carbamoyl-pyrrolidine core mimics peptide bonds, enabling studies on enzymes like prolyl endopeptidase .
- A precursor for bioactive analogs : Modifications at the methoxy-oxopentane group can enhance binding to targets like fibroblast activation protein (FAP) .
Advanced Research Questions
Q. How can stereochemical challenges in synthesis be resolved?
Asymmetric synthesis requires:
- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., tert-butyl (S)-proline derivatives) .
- Dynamic kinetic resolution : Employ catalysts like lipases to control enantioselectivity during carbamate formation .
- Crystallographic validation : Single-crystal X-ray diffraction (e.g., SHELX-refined structures) confirms absolute configuration .
Q. What strategies address contradictions in crystallographic data refinement?
Discrepancies in electron density maps or thermal parameters may arise due to:
- Disorder in flexible groups : The methoxy-oxopentane side chain often requires multi-conformational modeling in SHELXL .
- Twinned crystals : Use the Hooft parameter in SHELXL to refine twinning ratios and improve R-factor convergence .
- Validation tools : Check geometric outliers (e.g., bond angles) using PLATON or CCDC Mercury .
Q. How can computational modeling predict biological activity?
- Docking studies : The pyrrolidine-carbamate core is docked into protease active sites (e.g., FAP) using AutoDock Vina, with scoring functions prioritizing hydrogen bonds with catalytic serine residues .
- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS, focusing on RMSD fluctuations <2 Å .
Q. What methodologies resolve conflicting bioactivity data in enzyme inhibition assays?
Contradictory IC50 values may stem from:
- Assay conditions : Standardize pH (7.4), temperature (37°C), and substrate concentrations (e.g., 10 µM Z-Gly-Pro-AMC for prolyl endopeptidase) .
- Control experiments : Include reference inhibitors (e.g., Z-Pro-Prolinal) to validate assay reproducibility .
- Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate measurements .
Q. How can late-stage functionalization expand the compound’s utility?
Post-synthetic modifications include:
- Azidation : Copper-catalyzed CH azidation at the pyrrolidine C-H bond for click chemistry applications .
- Suzuki coupling : Introduce aryl groups at the benzyl position using Pd(PPh3)4 and boronic acids .
- Fluorination : Electrophilic fluorine substitution at the 4-position of pyrrolidine enhances metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
